molecular formula C12H16FN3O5S B13864560 Emtricitabine Isopropyl Carbamate

Emtricitabine Isopropyl Carbamate

Cat. No.: B13864560
M. Wt: 333.34 g/mol
InChI Key: UGJBJGJAERZHJO-IENPIDJESA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Emtricitabine Isopropyl Carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

Emtricitabine Isopropyl Carbamate exerts its effects by inhibiting the reverse transcriptase enzyme, which is essential for the replication of HIV. The compound is a cytidine analogue, and when phosphorylated to emtricitabine 5’-triphosphate, it competes with deoxycytidine 5’-triphosphate for HIV-1 reverse transcriptase. This incorporation into forming DNA strands prevents the addition of new nucleotides, leading to viral replication inhibition .

Properties

Molecular Formula

C12H16FN3O5S

Molecular Weight

333.34 g/mol

IUPAC Name

propan-2-yl N-[5-fluoro-1-[(5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2-oxopyrimidin-4-yl]carbamate

InChI

InChI=1S/C12H16FN3O5S/c1-6(2)20-12(19)15-10-7(13)3-16(11(18)14-10)8-5-22-9(4-17)21-8/h3,6,8-9,17H,4-5H2,1-2H3,(H,14,15,18,19)/t8-,9?/m0/s1

InChI Key

UGJBJGJAERZHJO-IENPIDJESA-N

Isomeric SMILES

CC(C)OC(=O)NC1=NC(=O)N(C=C1F)[C@@H]2CSC(O2)CO

Canonical SMILES

CC(C)OC(=O)NC1=NC(=O)N(C=C1F)C2CSC(O2)CO

Origin of Product

United States

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